molecular formula C8H8N4O B1394562 1H-Indazole-7-carbohydrazide CAS No. 1086392-20-2

1H-Indazole-7-carbohydrazide

Cat. No.: B1394562
CAS No.: 1086392-20-2
M. Wt: 176.18 g/mol
InChI Key: LQELUOKCTPFBDK-UHFFFAOYSA-N
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Description

1H-Indazole-7-carbohydrazide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

1H-Indazole-7-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling, which can modulate cellular responses to external stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors . These interactions result in changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Its localization in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydrazine derivatives.

Scientific Research Applications

1H-Indazole-7-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Indazole-7-carbohydrazide can be compared with other indazole derivatives, such as:

  • 1H-Indazole-3-carboxylic acid
  • 2H-Indazole-3-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

These compounds share the indazole core structure but differ in the position and nature of their substituents. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, distinguish it from these similar compounds .

Properties

IUPAC Name

1H-indazole-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQELUOKCTPFBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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